molecular formula C26H27N5O3 B3015806 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one CAS No. 897612-92-9

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one

Cat. No.: B3015806
CAS No.: 897612-92-9
M. Wt: 457.534
InChI Key: FNSCJBMQGPABLE-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one is a synthetic small molecule of significant interest in medicinal chemistry and kinase research. This compound is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common driver mutations in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. The compound exerts its effect by competitively binding to the ATP-binding pocket of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling pathways, such as STAT5, MAPK, and PI3K/Akt, leading to the induction of apoptosis in leukemic blast cells. Its molecular structure incorporates key pharmacophores, including a pyridinone core and dual pyridinyl-piperazine motifs, which contribute to its high affinity and specificity. As such, it serves as a crucial pharmacological tool for investigating FLT3-ITD-driven leukemogenesis, validating FLT3 as a therapeutic target, and supporting the development of novel targeted therapies for AML. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-[pyridin-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c1-19-17-22(32)24(26(33)31(19)18-20-7-6-16-34-20)25(21-8-2-4-10-27-21)30-14-12-29(13-15-30)23-9-3-5-11-28-23/h2-11,16-17,25,32H,12-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSCJBMQGPABLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=CC=N3)N4CCN(CC4)C5=CC=CC=N5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one is a complex organic molecule with potential pharmacological applications. Its structural complexity suggests diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C26H27N5O3
Molecular Weight 457.5 g/mol
CAS Number 897620-62-1

The biological activity of this compound primarily involves its interaction with various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cellular signaling pathways, particularly those implicated in cancer and infectious diseases.

Kinase Inhibition

Research indicates that the compound exhibits inhibitory activity against several kinases, which are crucial for cell proliferation and survival. For instance, it has been reported to inhibit PfGSK3 and PfPK6, kinases associated with Plasmodium falciparum, the causative agent of malaria. The inhibition of these kinases can disrupt the life cycle of the parasite, providing a potential avenue for antimalarial therapy .

Biological Activity Assays

To evaluate the biological activity of this compound, various assays have been conducted:

  • In Vitro Kinase Assays : The compound was subjected to kinase assays where it demonstrated significant inhibitory effects with IC50 values in the nanomolar range against target kinases .
  • Antiparasitic Activity : In studies assessing its efficacy against malaria parasites, the compound showed promising results by inhibiting growth stages of Plasmodium falciparum with EC50 values indicating potent activity .
  • Cell Viability Assays : In cell culture models, the compound was tested for cytotoxicity and cell viability. Results indicated that it selectively inhibited cancer cell lines while exhibiting minimal toxicity to normal cells .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antimalarial Studies : A study demonstrated that derivatives of this compound could effectively inhibit PfCDPK1, a kinase critical for malaria parasite motility and invasion into host cells. This suggests that modifications to the structure could enhance its antimalarial properties .
  • Cancer Research : Another investigation focused on its effects on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, potentially through modulation of apoptotic pathways involving caspases .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit promising anticancer properties. Studies have shown that its structural components can interact with various cellular pathways involved in cancer progression. For instance, compounds with similar furan and pyridine moieties have been reported to inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against a range of bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
  • Neuropharmacology : Due to the presence of piperazine and pyridine rings, this compound may influence neurotransmitter systems, potentially leading to applications in treating neurological disorders. Research into similar compounds has demonstrated effects on serotonin and dopamine receptors, which are crucial in mood regulation and cognitive function .

Case Studies

  • Synthesis and Evaluation : A study focused on synthesizing derivatives of this compound highlighted its potential as a scaffold for developing new drugs targeting specific biological pathways. The synthesis involved multi-step reactions that yielded several derivatives with varying biological activities, demonstrating the versatility of the compound's structure .
  • Biological Testing : In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound may induce cell cycle arrest and promote apoptosis through mitochondrial pathways, which is critical for developing targeted cancer therapies .

Data Table: Summary of Research Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of tumor growth and induction of apoptosisEffective against multiple cancer types
Antimicrobial PropertiesActivity against bacterial and fungal strainsPromising results in preliminary tests
NeuropharmacologyPotential effects on neurotransmitter systemsInfluence on serotonin/dopamine receptors

Comparison with Similar Compounds

Key Structural Insights :

  • Piperazine Modifications : The target compound’s 4-(pyridin-2-yl)piperazine moiety is distinct from analogs featuring 4-fluorophenyl or 4-methylpiperazine groups. This substitution may improve selectivity for receptors requiring dual aromatic interactions (e.g., serotonin or dopamine receptors) .
  • Aromatic vs.

Pharmacological and Physicochemical Comparisons

  • Analgesic Activity: Pyridin-2-one derivatives in demonstrated analgesic effects in rodent models, with compound 4p (4-heptafluoropropyl-6-methylpyridin-2-one) showing significant activity in thermal pain assays.
  • Metabolic Stability : Compounds with p-tolyl or fluorophenyl groups (e.g., ) exhibit increased metabolic stability compared to purely aliphatic derivatives. The target compound’s furan and pyridine groups may balance stability and bioavailability .
  • Toxicity : Acute toxicity studies in highlighted low to moderate toxicity for pyridin-2-ones, but fluorinated analogs (e.g., 4p ) showed higher toxicity. The absence of heptafluoropropyl groups in the target compound may mitigate this risk .

Q & A

Q. How can computational modeling guide the exploration of this compound’s biological targets?

  • Answer : Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like serotonin receptors. Validate predictions with in vitro assays (e.g., radioligand binding for 5-HT2A_{2A}). supports using such hybrids for multi-target drug discovery .

Methodological Notes

  • Synthesis : Prioritize regioselective functionalization of the pyridin-2(1H)-one core ().
  • Analytical Chemistry : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlap.
  • Pharmacology : Use dose-response curves to establish EC50_{50}/IC50_{50} values for quantitative activity comparisons.

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